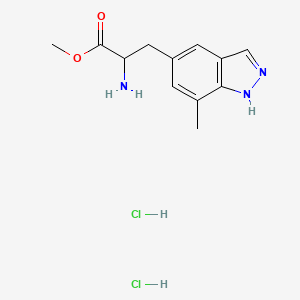![molecular formula C28H31BrN2O2 B13387867 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide involves several steps. The key intermediate, 2,3-dihydro-1-benzofuran, is synthesized through a series of reactions starting from benzofuran . The pyrrolidine ring is introduced via a reaction with an appropriate pyrrolidine derivative . The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran ring, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the pyrrolidine ring, affecting the compound’s overall structure and activity.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione .
Aplicaciones Científicas De Investigación
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by competitively inhibiting the muscarinic M3 receptors . These receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder . The molecular targets include the M3 receptors located in the bladder, gastrointestinal tract, and other smooth muscles .
Comparación Con Compuestos Similares
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for treating overactive bladder.
Oxybutynin: A non-selective muscarinic antagonist with similar therapeutic applications.
Solifenacin: A selective M3 receptor antagonist with a similar mechanism of action.
Uniqueness
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide is unique due to its high selectivity for the M3 receptor, which reduces the likelihood of side effects associated with non-selective muscarinic antagonists . This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .
Propiedades
Fórmula molecular |
C28H31BrN2O2 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-22-15-18-32-26(22)19-21;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 |
Clave InChI |
MVXZPKWBFXDOLG-VQIWEWKSSA-N |
SMILES isomérico |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(CCO5)C=C4.Br |
SMILES canónico |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(CCO5)C=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[14C]Warfarin](/img/structure/B13387797.png)
![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)


![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)
![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)





